molecular formula C22H20N2O4S B2377317 2,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922093-69-4

2,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2377317
CAS No.: 922093-69-4
M. Wt: 408.47
InChI Key: FQLUHXJWMSCGLL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on the dibenzo[b,f][1,4]oxazepin ring system, which is a tricyclic structure with two benzene rings fused to a seven-membered ring containing an oxygen atom . This core structure is substituted with various groups, including a methyl group at the 8-position, a benzenesulfonamide group at the 2-position, and two methyl groups at the 2,5-positions of the benzenesulfonamide.


Physical and Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .

Scientific Research Applications

Photodynamic Therapy Applications

Research indicates the potential of benzenesulfonamide derivatives in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin et al. (2020) on zinc phthalocyanine substituted with benzenesulfonamide groups highlights their high singlet oxygen quantum yield, making them useful as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Properties

Compounds with a benzenesulfonamide structure have been synthesized and shown to possess antimicrobial activities. Sojitra et al. (2016) synthesized derivatives that exhibited significant potency against bacteria, indicating their potential in developing new antimicrobial agents (Sojitra, Dixit, Patel, Patel, & Dixit, 2016).

Environmental Presence and Human Exposure

Studies have also focused on the occurrence of benzenesulfonamide derivatives in the environment and their impact on human health. Maceira et al. (2018) developed methods to detect these compounds in outdoor air, emphasizing the need to understand their prevalence and potential effects on human health (Maceira, Marcé, & Borrull, 2018).

Synthesis and Characterization

The synthesis and characterization of benzenesulfonamide derivatives have been a significant area of research, with studies exploring various methods and applications. Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine hybrids, providing insights into their molecular structure and potential applications (Almansour, Arumugam, Kumar, Soliman, Altaf, & Ghabbour, 2016).

Applications in Organic Synthesis

The utility of benzenesulfonamide derivatives in organic synthesis, particularly in catalytic reactions, has been demonstrated. Munck et al. (2017) reported the use of cyclic imines including dibenzo[b,f][1,4]oxazepines in aza-Reformatsky reactions, leading to the synthesis of chiral acetate derivatives (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).

Properties

IUPAC Name

2,5-dimethyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-13-5-8-20-18(10-13)23-22(25)17-12-16(7-9-19(17)28-20)24-29(26,27)21-11-14(2)4-6-15(21)3/h4-12,24H,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLUHXJWMSCGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C)C)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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